molecular formula C9H11ClINO B8126264 2-Chloro-6-iodo-3-isobutoxypyridine

2-Chloro-6-iodo-3-isobutoxypyridine

Cat. No.: B8126264
M. Wt: 311.55 g/mol
InChI Key: NJZABPIQYRNFTG-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-3-isobutoxypyridine is an organic compound with the molecular formula C10H11ClINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms at the 2 and 6 positions, respectively, and an isobutoxy group at the 3 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-3-isobutoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the sequential halogenation of 3-isobutoxypyridine. The process begins with the chlorination of the pyridine ring, followed by iodination. The reaction conditions often involve the use of halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine (I2) in the presence of a suitable catalyst for iodination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction environment .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-3-isobutoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-iodo-3-isobutoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-3-isobutoxypyridine depends on its application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of halogen atoms and the isobutoxy group influence its reactivity and the types of reactions it can participate in. For example, in Suzuki-Miyaura coupling, the iodine atom facilitates the formation of a palladium complex, which then undergoes transmetalation with a boronic acid to form the desired product .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-bromo-3-isobutoxypyridine: Similar structure but with a bromine atom instead of iodine.

    2-Chloro-6-fluoro-3-isobutoxypyridine: Contains a fluorine atom instead of iodine.

    2-Chloro-6-iodo-3-methoxypyridine: Has a methoxy group instead of an isobutoxy group.

Uniqueness

2-Chloro-6-iodo-3-isobutoxypyridine is unique due to the combination of chlorine and iodine atoms, which provide distinct reactivity patterns. The isobutoxy group also adds steric hindrance, influencing the compound’s behavior in chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-6-iodo-3-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClINO/c1-6(2)5-13-7-3-4-8(11)12-9(7)10/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZABPIQYRNFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(N=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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